molecular formula C24H25FN4O2 B1677083 Ocaperidone CAS No. 129029-23-8

Ocaperidone

货号 B1677083
CAS 编号: 129029-23-8
分子量: 420.5 g/mol
InChI 键: ZZQNEJILGNNOEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ocaperidone is a benzisoxazole antipsychotic . It primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors, and histamine H1 receptors .


Synthesis Analysis

The synthesis of Ocaperidone involves the attachment of the sidechain between 3-(2-bromoethyl)-2,9-dimethyl 4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . This completes the convergent synthesis of Ocaperidone .


Molecular Structure Analysis

The molecular formula of Ocaperidone is C24H25FN4O2 . Its molecular weight is 420.5 g/mol . The structure of Ocaperidone includes a benzisoxazole and piperidine .


Physical And Chemical Properties Analysis

Ocaperidone has a molecular weight of 420.5 g/mol . Its molecular formula is C24H25FN4O2 .

科学研究应用

1. Neuropharmacology

Application Summary

Ocaperidone is studied as a neuroleptic agent with potential applications in treating schizophrenia and other psychiatric disorders. It acts as a dopamine-D2 antagonist with concomitant serotonin 5-HT2 antagonism .

Methods and Experimental Procedures

In preclinical studies, Ocaperidone was administered to animal models at low doses ranging from 0.014-0.042 mg/kg to assess its neuropharmacological effects. Behavioral tests were conducted to evaluate the inhibition of dopamine agonist-induced effects .

Results and Outcomes

Ocaperidone demonstrated potent inhibition of dopamine agonist-induced behaviors, with a rapid onset of action (less than 0.5 hours) and a long duration (24 hours) after oral administration. It was found to be equipotent with haloperidol and more potent than risperidone, suggesting a high potential for treating positive symptoms of schizophrenia with lower extrapyramidal side effects .

2. Behavioral Pharmacology

Application Summary

The compound’s efficacy in modulating behavior was explored, particularly its antagonistic effects on serotonin and dopamine-induced behaviors.

Methods and Experimental Procedures

Behavioral assays such as locomotion, conditioned food consumption, and body posture were used to assess the effects of Ocaperidone on mice, rats, and dogs. Doses were carefully measured to observe the compound’s efficacy and side effects .

Results and Outcomes

Ocaperidone effectively antagonized serotonin agonist-induced behaviors, indicating its potential as a treatment for disorders associated with serotonin dysfunction. The dissociation between inhibition of apomorphine behavior and induction of catalepsy was high, suggesting a low risk of extrapyramidal symptoms .

3. Toxicology

Application Summary

Ocaperidone’s safety profile was evaluated through toxicological studies to determine its suitability for clinical use.

Methods and Experimental Procedures

Acute toxicity tests were performed to identify any secondary effects at low doses. Protection from compound 48/80 lethality and norepinephrine lethality were also tested .

Results and Outcomes

The studies concluded that apart from protection from certain lethalities, no additional secondary effects were observed at low doses of Ocaperidone, supporting its clinical application safety .

4. Clinical Pharmacology

Application Summary

Clinical trials were conducted to assess Ocaperidone’s effectiveness in controlling symptoms of schizophrenia in humans.

Methods and Experimental Procedures

Phase II clinical trials involved administering Ocaperidone to human subjects and monitoring its effects on schizophrenia symptoms. The trials aimed to evaluate both efficacy and side effect profiles .

Results and Outcomes

While Ocaperidone was effective at controlling symptoms, the trials were halted due to an unacceptable amount of extrapyramidal side effects, which did not meet the safety criteria for continued development .

5. Molecular Pharmacology

Application Summary

The binding affinity and effects on monoamine turnover in rat brain regions were studied to understand Ocaperidone’s molecular pharmacological properties.

Methods and Experimental Procedures

In vitro and in vivo receptor binding assays, along with monoamine turnover studies, were conducted. These studies aimed to elucidate the molecular interactions of Ocaperidone within the brain .

Results and Outcomes

Ocaperidone showed a pronounced affinity for dopamine-D2 and serotonin 5-HT2 receptors, affecting monoamine turnover. This provided insights into its mechanism of action and potential therapeutic effects .

6. Synthetic Chemistry

Application Summary

The synthesis of Ocaperidone was explored to optimize its production for research and potential therapeutic use.

Methods and Experimental Procedures

A convergent synthesis approach was employed, involving the attachment of a sidechain between specific chemical precursors to form Ocaperidone .

Results and Outcomes

The synthesis process was documented, providing a pathway for the production of Ocaperidone. However, due to the cessation of clinical trials, further development in this area may be limited .

This analysis provides a detailed overview of the various scientific research applications of Ocaperidone across different fields, highlighting its potential and limitations. The compound’s potent neuropharmacological effects offer promising avenues for future research, despite the challenges encountered in clinical trials.

7. Computational Psychiatry

Application Summary

Ocaperidone’s potential effects on schizophrenia were evaluated using a computer-based mechanistic disease model, which integrates neurobiological circuits and pharmacological data.

Methods and Experimental Procedures

The model used retrospective clinical data on 24 antipsychotics to calibrate the physiology of relevant neurotransmitter targets. It then predicted the clinical outcome of Ocaperidone using pharmacology and human PET imaging data .

Results and Outcomes

The model correctly predicted Ocaperidone’s relative performance against olanzapine but did not accurately predict the absolute PANSS total score outcome and EPS liability, possibly due to placebo responses and EPS assessment methods .

8. Comparative Pharmacology

Application Summary

Ocaperidone was compared with other antipsychotics like haloperidol and risperidone to determine its potency and efficacy as a dopamine-D2 antagonist.

Methods and Experimental Procedures

A series of pharmacological tests were conducted, comparing Ocaperidone’s ability to inhibit dopamine agonist-induced behavioral effects at low doses with other antipsychotics .

Results and Outcomes

Ocaperidone was found to be equipotent with haloperidol and more potent than risperidone, suggesting its high efficacy in treating positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects .

安全和危害

Safety measures for handling Ocaperidone include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

未来方向

While Ocaperidone was found to be effective at controlling symptoms of schizophrenia, it produced an unacceptable amount of extrapyramidal side effects . Future research may focus on reducing these side effects while maintaining its effectiveness.

属性

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQNEJILGNNOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156042
Record name Ocaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia.
Record name Ocaperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ocaperidone

CAS RN

129029-23-8
Record name Ocaperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129029-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ocaperidone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocaperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ocaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCAPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4.8 parts of 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, 3.9 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride, 10 parts of sodium carbonate, a few crystals of potassium iodide and 144 parts of 4-methyl-2-pentanone was stirred overnight at room temperature. After cooling, the reaction mixture was poured into water. The organic layer was separated, dried, filtered and evaporated. The residue was purified by column chromatography (silica gel; CH2Cl2 /CH3OH 95:5). The eluent of the desired fraction was evaporated and the residue was crystallized from acetonitrile, yielding 3 parts (47.6%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,9-dimethyl-4H-pyrido[1,2-a]-pyrimidin-4-one; mp. 199.9° C. (comp. 1).
Name
3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ocaperidone
Reactant of Route 2
Ocaperidone
Reactant of Route 3
Reactant of Route 3
Ocaperidone
Reactant of Route 4
Reactant of Route 4
Ocaperidone
Reactant of Route 5
Reactant of Route 5
Ocaperidone
Reactant of Route 6
Ocaperidone

Citations

For This Compound
311
Citations
AA Megens, FH Awouters, TF Meert… - … of Pharmacology and …, 1992 - Citeseer
Ocaperidone, a new benzisoxazolyl pipendine neuroleptic, was … Ocaperidone completely blocked the dopamine agonist … of catalepsy was as high for ocaperidone (22) as for nsperidone(…
Number of citations: 26 citeseerx.ist.psu.edu
AAHP Megens, CJE Niemegeers… - Drug development …, 1992 - Wiley Online Library
… In contrast, much higher doses of risperidone and ocaperidone … ; ocaperidone remained at least as potent as haloperidol in this respect. Moreover, risperidone lost, while ocaperidone …
Number of citations: 15 onlinelibrary.wiley.com
JE Leysen, PM Janssen, W Gommeren, J Wynants… - Molecular …, 1992 - ASPET
Risperidone and ocaperidone are new benzisoxazol antipsychotics with particularly beneficial effects in schizophrenia. We report a comprehensive study on the in vitro and in vivo …
Number of citations: 211 molpharm.aspetjournals.org
AA Megens, CJ Niemegeers, FH Awouters - Journal of Pharmacology and …, 1992 - Citeseer
… D2 antagonists nspendone and ocaperidone were compared with … Ocaperidone and nsperidone were equipotent with … Ocaperidone was equipotent with halopendol for inhibition(0.01 …
Number of citations: 43 citeseerx.ist.psu.edu
WI Jottier, HL De Winter, OM Peeters… - … Section C: Crystal …, 1992 - scripts.iucr.org
… Structure of the antipsychotic drug 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl}-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (ocaperidone) … Structure of the Antipsychotic Drug 3-{2-[4-(6-Fluoro-l,2-benzisoxazol-3-yl) …
Number of citations: 10 scripts.iucr.org
H Geerts, A Spiros, P Roberts, R Twyman, L Alphs… - PLoS …, 2012 - journals.plos.org
… dopamine D 2 antagonist and ocaperidone, a very high … of ocaperidone against olanzapine, but did not predict the absolute PANSS total score outcome and EPS liability for ocaperidone…
Number of citations: 37 journals.plos.org
H Aljanabi, M Şentürk… - Tobacco Regulatory …, 2021 - ingentaconnect.com
… Our in silico screening results identified five hit compounds: Ocaperidone, cafedrine, isosulpride… All of three selected hits (ocaperidone, risperidone, and nelfinavir) represented nM-level …
Number of citations: 3 www.ingentaconnect.com
R Brys, K Josson, MP Castelli, M Jurzak, P Lijnen… - Molecular …, 2000 - ASPET
… The effect of 100 μM Gpp(NH)p on binding of both [ 3 H]5-HT and [ 3 H]ocaperidone and of various concentrations of ocaperidone on the binding of [ 3 H]5-HT were investigated. In …
Number of citations: 34 molpharm.aspetjournals.org
V Audinot, H Canton, A Newman-Tancredi… - European …, 1995 - infona.pl
… shared by risperidone, sertindole, olanzapine and ocaperidone, though with lower ratios to D 2 sites. S 17828 showed a profile similar to that of ocaperidone. As compared to clozapine, …
Number of citations: 2 www.infona.pl
A Schotte, PFM Janssen, JE Leysen - European …, 1991 - Elsevier
Number of citations: 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。